Cas no 282522-06-9 (6-chloro-8-(trifluoromethyl)-9H-purine)

6-Chloro-8-(trifluoromethyl)-9H-purine is a fluorinated purine derivative with significant utility in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent at the 6-position provides a reactive handle for further functionalization. This compound serves as a versatile intermediate in the synthesis of nucleoside analogs and biologically active molecules, particularly in the development of antiviral and anticancer agents. Its structural features contribute to improved binding affinity and selectivity in target interactions. The high purity and well-defined reactivity of this scaffold make it valuable for exploratory synthesis and structure-activity relationship studies in drug discovery.
6-chloro-8-(trifluoromethyl)-9H-purine structure
282522-06-9 structure
Product Name:6-chloro-8-(trifluoromethyl)-9H-purine
CAS No:282522-06-9
MF:C6H2ClF3N4
MW:222.555089473724
MDL:MFCD11977611
CID:248355
PubChem ID:53427720
Update Time:2025-06-25

6-chloro-8-(trifluoromethyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine,6-chloro-8-(trifluoromethyl)-
    • 6-chloro-8-(trifluoromethyl)-7H-purine
    • 1H-Purine,6-chloro-8-(trifluoromethyl)-(9CI)
    • 6-CHLORO-8-(TRIFLUOROMETHYL)-9H-PURINE
    • 9H-Purine,6-chloro-8-(trifluoromethyl)
    • DTXSID90699624
    • Z1269173315
    • EN300-215095
    • 282522-06-9
    • AB65171
    • AMY15836
    • 6-chloro-8-(trifluoromethyl)-9H-purine
    • MDL: MFCD11977611
    • Inchi: 1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14)
    • InChI Key: NRTITYXDWXJYSH-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN=1)N=C(C(F)(F)F)N2

Computed Properties

  • Exact Mass: 221.99200
  • Monoisotopic Mass: 221.992
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2
  • Topological Polar Surface Area: 54.5A^2

Experimental Properties

  • PSA: 54.46000
  • LogP: 2.02510

6-chloro-8-(trifluoromethyl)-9H-purine Pricemore >>

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Additional information on 6-chloro-8-(trifluoromethyl)-9H-purine

Research Brief on 6-Chloro-8-(trifluoromethyl)-9H-purine (CAS: 282522-06-9): Recent Advances and Applications

6-Chloro-8-(trifluoromethyl)-9H-purine (CAS: 282522-06-9) has emerged as a significant compound in chemical biology and medicinal chemistry research due to its unique structural features and potential therapeutic applications. This trifluoromethyl-substituted purine derivative has attracted considerable attention in recent years, particularly in the development of kinase inhibitors and antiviral agents. The presence of both chloro and trifluoromethyl groups at the 6- and 8-positions respectively creates a distinctive electronic profile that influences its binding affinity to various biological targets.

Recent studies have focused on exploring the synthetic utility of 282522-06-9 as a versatile building block for the preparation of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for adenosine receptor antagonists, showing improved selectivity profiles compared to previous generations of compounds. The trifluoromethyl group in particular was found to enhance metabolic stability while maintaining favorable pharmacokinetic properties.

In oncology research, several groups have reported promising results using 6-chloro-8-(trifluoromethyl)-9H-purine derivatives as CDK inhibitors. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) showed that modifications at the 9-position of this scaffold yielded compounds with nanomolar potency against CDK4/6 while maintaining excellent selectivity over other kinases. These findings suggest potential applications in breast cancer therapy, particularly for overcoming resistance to current CDK4/6 inhibitors.

The antiviral potential of this compound class has also been explored, with particular interest in its activity against RNA viruses. Research from early 2024 indicates that certain 9-substituted derivatives exhibit inhibitory activity against viral polymerases, with one analog showing EC50 values below 100 nM against SARS-CoV-2 in cell-based assays. These results, while preliminary, suggest that further optimization of this scaffold could lead to novel broad-spectrum antiviral agents.

From a synthetic chemistry perspective, recent advances have improved the accessibility of 282522-06-9 and its derivatives. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in regioselective functionalization. This development is particularly significant for potential commercialization efforts, as it reduces production costs while maintaining high purity standards required for pharmaceutical applications.

Ongoing research continues to explore the structure-activity relationships of this scaffold, with computational modeling playing an increasingly important role. Molecular dynamics simulations have provided insights into how the trifluoromethyl group influences binding interactions, information that is being used to guide the design of next-generation derivatives. As these studies progress, 6-chloro-8-(trifluoromethyl)-9H-purine remains a promising lead structure for multiple therapeutic areas, warranting continued investigation and development.

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